2,5-Diacetoxytoluene

描述

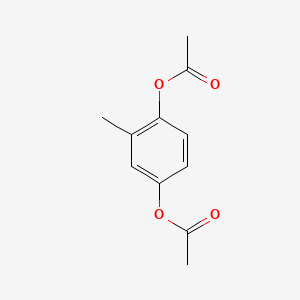

2,5-Diacetoxytoluene, also known as methylhydroquinone diacetate, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of toluene, where two hydroxyl groups are acetylated. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Diacetoxytoluene can be synthesized through the acetylation of 2,5-dihydroxytoluene. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetic anhydride to a solution of 2,5-dihydroxytoluene in the presence of a catalyst. The reaction mixture is then heated to promote the acetylation reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 2,5-dihydroxytoluene using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: Quinones such as 2,5-diacetoxy-1,4-benzoquinone.

Reduction: 2,5-Dihydroxytoluene.

Substitution: Nitro derivatives such as 2,5-diacetoxy-3-nitrotoluene.

科学研究应用

Applications in Organic Synthesis

1. Electrophilic Bromination

DAT has been utilized as a substrate for electrophilic bromination reactions. In studies, it has shown selective bromination at various positions on the aromatic ring, which can be influenced by the presence of substituents like acetoxy groups. This selectivity is crucial for synthesizing halogenated derivatives used in pharmaceuticals and agrochemicals.

Case Study:

A study conducted at the University of Glasgow demonstrated that under specific conditions, DAT could be brominated effectively to yield products with high selectivity. The results indicated that the reaction conditions significantly affect the product distribution, showcasing the versatility of DAT as a synthetic intermediate .

2. Hydroxylation Reactions

DAT can also undergo hydroxylation, leading to the formation of dihydroxy derivatives. This transformation is essential for producing compounds used in various applications, including pharmaceuticals.

Case Study:

Research highlighted in The Journal of Organic Chemistry indicated that DAT could be hydroxylated to yield 2,5-dihydroxybenzoic acid under certain catalytic conditions. This reaction pathway is important for developing bioactive compounds and understanding metabolic pathways .

Pharmaceutical Applications

DAT serves as a precursor in the synthesis of pharmaceutical agents. Its derivatives are explored for their potential therapeutic effects.

1. Anti-inflammatory Agents

The diacetoxy group in DAT can be modified to produce anti-inflammatory compounds. The structural similarity to salicylic acid derivatives suggests potential efficacy in treating inflammatory conditions.

2. Anticancer Research

Recent studies have investigated the use of DAT derivatives in cancer therapy due to their ability to inhibit specific enzyme pathways involved in tumor growth.

Data Table: Summary of Key Reactions Involving 2,5-Diacetoxytoluene

作用机制

The mechanism of action of 2,5-diacetoxytoluene primarily involves its ability to undergo acetylation and deacetylation reactions. These reactions are catalyzed by enzymes such as acetyltransferases and deacetylases. The compound can act as a substrate for these enzymes, leading to the formation of acetylated or deacetylated products. These reactions play a crucial role in various biochemical pathways, including the regulation of gene expression and protein function .

相似化合物的比较

2,4-Diacetoxytoluene: Similar to 2,5-diacetoxytoluene but with acetyl groups at the 2 and 4 positions.

2,6-Diacetoxytoluene: Acetyl groups are located at the 2 and 6 positions.

2,5-Dihydroxytoluene: The non-acetylated form of this compound.

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties compared to its isomers. The position of the acetyl groups influences the compound’s reactivity and its ability to participate in various chemical reactions. This makes this compound a valuable intermediate in organic synthesis and industrial applications .

生物活性

2,5-Diacetoxytoluene is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological evaluations, supported by data tables and case studies.

This compound is a derivative of toluene where two acetoxy groups are substituted at the 2 and 5 positions of the aromatic ring. The synthesis typically involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst. The product can be characterized through various spectroscopic methods including NMR and IR spectroscopy.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential anticancer properties and effects on various cell lines.

Anticancer Activity

- Cell Proliferation Inhibition : Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, studies have shown that it can inhibit the growth of murine Sarcoma 180 and L1210 cells in culture .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been suggested that it may inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

- Cytotoxicity Studies : In vitro cytotoxicity assays have demonstrated that this compound can effectively reduce cell viability in various cancer types, including colorectal cancer . The IC50 values obtained from these studies indicate a promising therapeutic index.

Data Tables

The following table summarizes the biological activities observed for this compound across different studies:

Case Study 1: Antiproliferative Effects on Leukemia Cells

A study evaluated the effects of various derivatives of diacetoxytoluene on leukemia cells (Jurkat cells). The results indicated that compounds with similar structures showed varying degrees of antiproliferative activity. The most active derivatives were those with additional hydroxyl groups on the aromatic ring, enhancing their bioactivity significantly .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms through which this compound exerts its cytotoxic effects. It was found that treatment with this compound led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins within treated cells . This dual action suggests a potential for developing this compound as a therapeutic agent against resistant cancer forms.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Diacetoxytoluene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves acetylation of 2,5-dihydroxytoluene using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid). Yield optimization requires controlling stoichiometry, temperature (60–80°C), and reaction time (4–6 hrs). Purity can be enhanced via recrystallization using ethanol or methanol. Analytical techniques like HPLC and GC-MS are critical for assessing purity (>97% by GC, as noted in some protocols) . Comparative studies with structurally similar compounds (e.g., 2,5-dimethoxytoluene) highlight the role of substituent positioning in reactivity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR to confirm acetyl group positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (expected m/z ~208 for CHO).

- Chromatography : HPLC or GC with internal standards to quantify purity and detect side products.

- Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity.

Proper documentation of these steps is essential for reproducibility, as emphasized in scientific writing guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in electrophilic substitution reactions?

- Methodological Answer : Discrepancies in reactivity (e.g., regioselectivity in nitration or sulfonation) may arise from solvent polarity, temperature, or catalyst choice. To address contradictions:

- Controlled Replication : Reproduce experiments under varying conditions, documenting all parameters (e.g., solvent dielectric constant, reaction time).

- Computational Modeling : Use DFT calculations to predict reactive sites and compare with experimental outcomes.

- Cross-Study Analysis : Compare results with structurally analogous compounds (e.g., 2,5-dimethoxytoluene) to identify electronic or steric influences .

Q. What advanced strategies can validate the biological interactions of this compound with enzyme systems?

- Methodological Answer :

- Enzyme Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to assess inhibition or activation effects.

- Docking Simulations : Molecular docking (AutoDock/Vina) to predict binding affinities and active-site interactions.

- Metabolite Profiling : LC-MS/MS to identify metabolic byproducts in biological matrices.

Studies on similar methoxy-substituted aromatics suggest that lipophilicity and electron-donating groups enhance enzyme interactions .

Q. How should researchers design experiments to evaluate the environmental stability of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation under varying pH (3–10) and temperatures (25–60°C) using UV-Vis spectroscopy.

- Photolytic Stability : Expose samples to UV light (254 nm) and analyze degradation products via GC-MS.

- Ecotoxicity Screening : Use standardized assays (e.g., Daphnia magna toxicity tests) to assess environmental impact.

Reference environmental analysis protocols for halogenated analogs (e.g., 3,5-dichlorocatechol) for methodological consistency .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to log-logistic models (e.g., EC estimation using R or GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare means across multiple concentrations.

- Principal Component Analysis (PCA) : Identify correlations between structural features and toxicity endpoints.

Ensure transparency by reporting confidence intervals and effect sizes, as recommended in analytical chemistry guidelines .

Q. How can researchers address variability in spectroscopic data during structural elucidation?

- Methodological Answer :

- Signal Averaging : Acquire multiple NMR scans to improve signal-to-noise ratios.

- Reference Standards : Use certified compounds (e.g., deuterated solvents) for instrument calibration.

- Peer Validation : Cross-check interpretations with collaborative labs or computational predictions.

Discrepancies should be documented in supplementary materials, following journal requirements for reproducibility .

Q. Tables for Comparative Analysis

Table 1 : Key Analytical Parameters for this compound vs. Analogues

| Parameter | This compound | 2,5-Dimethoxytoluene | 3,5-Dichlorocatechol |

|---|---|---|---|

| Molecular Weight (g/mol) | 208.21 | 152.19 | 177.02 |

| Key Functional Groups | Acetyloxy | Methoxy | Chloro, Hydroxy |

| Common Applications | Organic synthesis | Medicinal chemistry | Environmental analysis |

| Stability in Water | Moderate hydrolysis | High stability | Rapid degradation |

| Data synthesized from comparative studies . |

属性

IUPAC Name |

(4-acetyloxy-3-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-6-10(14-8(2)12)4-5-11(7)15-9(3)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZVIVNLNXNLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400448 | |

| Record name | 2,5-Diacetoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-27-1 | |

| Record name | 2,5-Diacetoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。